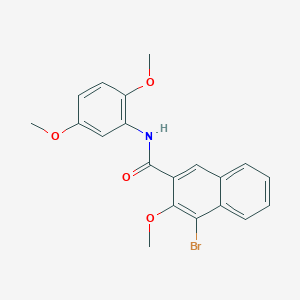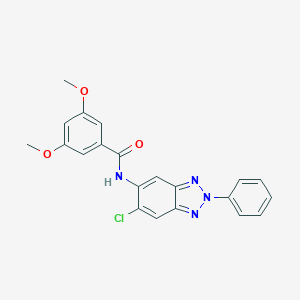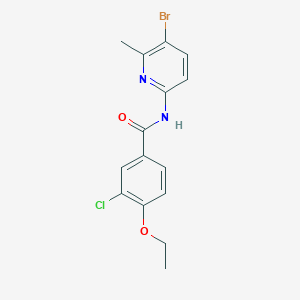![molecular formula C19H21ClN2O4 B278213 N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B278213.png)
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide, also known as ODM-201, is a non-steroidal androgen receptor inhibitor that has been developed for the treatment of advanced prostate cancer. It is a potent and selective inhibitor of androgen receptor signaling, which plays a critical role in the development and progression of prostate cancer.
Wirkmechanismus
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide is a potent and selective inhibitor of androgen receptor signaling. It binds to the androgen receptor with high affinity and specificity, preventing the binding of androgens such as testosterone and dihydrotestosterone. This inhibition of androgen receptor signaling leads to the suppression of prostate cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of prostate cancer cells both in vitro and in vivo. N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has also been shown to have a favorable safety profile, with a low incidence of adverse events in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has several advantages for lab experiments. It is a potent and selective inhibitor of androgen receptor signaling, making it a valuable tool for studying the role of androgen receptor signaling in prostate cancer. N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has also been shown to have a favorable safety profile, making it suitable for use in preclinical studies. However, N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has some limitations for lab experiments. It is a relatively new drug, and its long-term effects are not yet fully understood. Additionally, N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide is currently only approved for the treatment of advanced prostate cancer, limiting its use in other areas of research.
Zukünftige Richtungen
There are several future directions for research on N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide. One area of research is the development of combination therapies that include N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide. Combination therapies may enhance the anti-tumor activity of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide and improve patient outcomes. Another area of research is the identification of biomarkers that can predict response to N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide. This may help identify patients who are most likely to benefit from treatment with N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide. Finally, there is a need for further research on the long-term effects of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide, particularly in patients who receive long-term treatment.
Synthesemethoden
The synthesis of N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide involves the reaction of 2-chloro-4-nitrophenol with 2-methoxyaniline to form 2-chloro-4-(2-methoxyanilino)phenol. This intermediate is then reacted with 2-chloroacetyl chloride to form 2-chloro-N-(2-methoxyphenyl)-N-(2-chloro-4-hydroxyphenyl)acetamide. Finally, this intermediate is reacted with 2-methylpropanoyl chloride to form N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been extensively studied in preclinical and clinical trials for the treatment of advanced prostate cancer. It has shown promising results in both preclinical and clinical studies, demonstrating potent and selective inhibition of androgen receptor signaling. N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has also been shown to have a favorable safety profile in clinical trials, with a low incidence of adverse events.
Eigenschaften
Produktname |
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide |
|---|---|
Molekularformel |
C19H21ClN2O4 |
Molekulargewicht |
376.8 g/mol |
IUPAC-Name |
N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]-2-methylpropanamide |
InChI |
InChI=1S/C19H21ClN2O4/c1-12(2)19(24)22-15-9-8-13(10-17(15)25-3)21-18(23)11-26-16-7-5-4-6-14(16)20/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
LFDMEOJHDVYIRY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)OC |
Kanonische SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278132.png)
![3,5-diethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278135.png)

![4-chloro-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278138.png)
![3,4,5-triethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278139.png)
![2-(4-bromophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B278140.png)
![3-(2,4-dichlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278141.png)
![3-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278142.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-isopropoxybenzamide](/img/structure/B278143.png)

![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-methoxybenzamide](/img/structure/B278145.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B278146.png)
![Methyl 3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278152.png)